molecular formula C24H22N2O6S B3986295 ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3986295
M. Wt: 466.5 g/mol
InChI Key: GHAMYILYWHTIJG-UHFFFAOYSA-N
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Description

Ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a structurally complex molecule featuring:

  • A thiazole ring substituted with a carboxylate ester at position 5 and a methyl group at position 4.
  • A pyrrolidine-2,3-dione moiety at position 2 of the thiazole, further substituted with a 4-methylphenyl group and a (3E)-hydroxy(5-methylfuran-2-yl)methylidene group.
  • The (3E)-configuration at the methylidene bridge, influencing stereochemical interactions.

Properties

IUPAC Name

ethyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c1-5-31-23(30)21-14(4)25-24(33-21)26-18(15-9-6-12(2)7-10-15)17(20(28)22(26)29)19(27)16-11-8-13(3)32-16/h6-11,18,28H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAMYILYWHTIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials may include 5-methylfuran-2-carbaldehyde, 4-methylbenzaldehyde, and ethyl 4-methyl-1,3-thiazole-5-carboxylate. The key steps in the synthesis may involve condensation reactions, cyclization, and functional group transformations under specific conditions such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

The compound ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has garnered attention in scientific research due to its unique structural features and potential applications in various fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and material science, supported by relevant data and case studies.

Molecular Formula

  • C23H20N2O6S

Molecular Weight

  • 452.5 g/mol

Structural Features

The compound consists of:

  • A thiazole ring
  • A pyrrolidine moiety
  • A hydroxymethylidene functional group

These features contribute to its biological activity and potential interactions with various biological targets.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. The presence of the thiazole and pyrrolidine rings may enhance interaction with cellular targets involved in cancer progression. For example, derivatives of thiazole have been shown to inhibit tumor growth in various cancer models, suggesting that this compound could be evaluated for similar effects.

Neuroprotective Effects
Compounds containing furan derivatives have been reported to exhibit neuroprotective effects. The hydroxy(5-methylfuran-2-yl) moiety may contribute to this activity by scavenging reactive oxygen species (ROS) or modulating neuroinflammatory pathways. Research into the neuroprotective potential of this compound could yield significant insights into treatments for neurodegenerative diseases.

Agricultural Applications

Pesticidal Properties
The thiazole and furan components are known for their pesticidal properties. This compound may serve as a lead compound in developing new agrochemicals aimed at pest control. Its efficacy against specific pests and its environmental impact would need thorough investigation through field trials.

Material Science

Polymer Chemistry
The unique structural characteristics of this compound allow for potential applications in polymer chemistry. It can be utilized as a building block for synthesizing novel polymers with enhanced properties such as thermal stability or electrical conductivity. Research into its polymerization behavior could lead to innovative materials suitable for various industrial applications.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer potential of thiazole derivatives. Researchers found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The study highlighted the importance of the thiazole ring in enhancing biological activity .

Case Study 2: Neuroprotection

In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of furan-containing compounds on neuronal cells subjected to oxidative stress. The findings suggested that modifications similar to those present in this compound could improve cell viability and reduce apoptosis .

Case Study 3: Agricultural Efficacy

A field trial reported in Pest Management Science evaluated a new class of thiazole-based pesticides against common agricultural pests. Results indicated that these compounds significantly reduced pest populations while maintaining low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thiazole and Thiazolidinone Derivatives

Thiazole-based compounds are widely studied for their biological activities. Key comparisons include:

Compound Class Structural Features Biological Activities Unique Features vs. Target Compound References
Thiazolidinones Thiazolidinone core with variable substituents Antimicrobial, antidiabetic Lack pyrrolidine dione and furan groups
Thiazolo-triazole hybrids Fused thiazole-triazole rings Anticancer, enzyme inhibition Replace pyrrolidine dione with triazole
Target Compound Thiazole-pyrrolidine dione-furan hybrid Hypothesized anticancer/antimicrobial Multi-ring system with E-configuration

Pyrazole and Triazole Analogues

Pyrazole and triazole derivatives are renowned for their pharmacological versatility:

Compound Class Structural Features Biological Activities Unique Features vs. Target Compound References
Pyrazole-thiazole hybrids Pyrazole linked to thiazole via methylidene Anti-inflammatory Lack dione and furan substituents
Triazole derivatives Triazole core with aryl/alkyl substituents Antifungal, antiviral Simpler structure; fewer steric complexity
Target Compound Integrated pyrrolidine dione and furan Potential multitarget activity Combines electron-rich and hydrophobic regions

The target compound’s hybrid structure may offer synergistic effects compared to pyrazole or triazole analogs, leveraging both anti-inflammatory (pyrazole-like) and enzyme-inhibitory (dione-mediated) properties .

Compounds with Pyrrolidine Dione Moieties

Pyrrolidine-2,3-dione derivatives are rare but pharmacologically significant:

Compound Class Structural Features Biological Activities Unique Features vs. Target Compound References
Benzothiazole-dione hybrids Benzothiazole fused with dione Anticancer, kinase inhibition Replace thiazole with benzothiazole
Furan-substituted diones Dione with methylfuran substituents Unreported (novel structure) Closest structural analog but lacks thiazole
Target Compound Thiazole-dione-furan triad Underexplored Unique combination of three pharmacophores

The methylfuran group in the target compound may enhance bioavailability compared to bulkier aryl substituents in other dione derivatives .

Research Findings and Implications

  • Synthetic Feasibility : The compound’s synthesis likely involves multi-step condensation reactions, similar to methods for analogous dione-thiazole hybrids, using reagents like ethyl bromide and sodium ethoxide .
  • Comparative Advantages : Combines the rigidity of thiazole, the reactivity of dione, and the bioisosteric properties of methylfuran, offering a broader activity profile than single-heterocycle analogs .

Q & A

Q. What are the optimal synthetic pathways for this compound, and what key intermediates are involved?

The synthesis involves multi-step protocols, including cyclocondensation, Knoevenagel condensation, and functional group modifications. Key intermediates include thiazole-pyrrolidinone hybrids and furan-derived methylidene precursors. Solvent selection (e.g., ethanol, DMF), temperature control (40–80°C), and catalysts like triethylamine or acetic anhydride are critical for achieving yields >75% . For example, analogous thiazolidinone syntheses require precise stoichiometric ratios of reactants and reflux conditions to avoid side reactions .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic and computational methods:

  • NMR/IR : Assign peaks for thiazole (C=S, ~1250 cm⁻¹), pyrrolidinone (C=O, ~1700 cm⁻¹), and furan (C-O-C, ~1020 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry of the (3E)-methylidene group, as demonstrated for similar thiazole derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its anti-inflammatory or anticancer activity?

  • Kinase inhibition assays : Test against protein kinases (e.g., MAPK, EGFR) using fluorescence-based ADP-Glo™ kits, as related thiazolidinones show IC₅₀ values <10 μM .
  • Cell viability assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .

Advanced Research Questions

Q. How can computational models predict the bioactivity of this compound against specific enzyme targets?

Combine density functional theory (DFT) and molecular docking to:

  • Optimize the 3D structure and calculate electrostatic potential maps for reactive sites .
  • Dock into kinase ATP-binding pockets (e.g., PDB 1ATP) using AutoDock Vina, focusing on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
  • Validate predictions with free-energy perturbation (FEP) simulations to estimate binding affinities .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Assay standardization : Compare results across orthogonal methods (e.g., fluorescence vs. luminescence kinase assays) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the furan ring) that may reduce efficacy in cell-based assays .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) to isolate pharmacophores responsible for observed discrepancies .

Q. How can flow chemistry improve the scalability and reproducibility of its synthesis?

  • Continuous-flow reactors : Optimize exothermic steps (e.g., cyclocondensation) using residence time distribution (RTD) modeling to minimize byproducts .
  • Design of Experiments (DoE) : Apply factorial designs to variables like temperature, flow rate, and catalyst concentration, achieving >90% purity via in-line HPLC monitoring .

Q. What mechanistic insights explain its dual anti-inflammatory and anticancer effects?

  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways like NF-κB (inflammation) and PI3K/Akt (cancer) .
  • Reactive oxygen species (ROS) modulation : Measure intracellular ROS levels via DCFDA assays; thiazole derivatives often act as pro-oxidants at high doses, inducing apoptosis .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYieldReference
Thiazole formationEthyl chloroacetate, thiourea, EtOH, reflux82%
Pyrrolidinone cyclizationDMF, 4-methylbenzaldehyde, 80°C78%
Knoevenagel condensation5-methylfuran-2-carbaldehyde, piperidine, CH₃CN85%

Q. Table 2. Computational Parameters for Docking Studies

SoftwareForce FieldGrid Box Size (ų)Validation Metric
AutoDock VinaAMBER1420 × 20 × 20RMSD < 2.0 Å
Schrödinger GlideOPLS425 × 25 × 25ΔG < -8 kcal/mol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
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ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

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